{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine
Description
{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine is a Schiff base derivative characterized by a central imine (C=N) bond, a methylsulfanyl (SMe) group, and a 1-phenylethylidene substituent. Its molecular structure (Fig. 1) features a planar imine linkage, which facilitates tautomerism and coordination with metals. The compound is synthesized via condensation reactions involving dithiocarbazate precursors and ketones or aldehydes, as seen in related thiourea derivatives . Its structural and electronic properties make it relevant in catalysis, pharmaceutical research, and materials science .
Structure
3D Structure
Properties
IUPAC Name |
methyl N-(1-phenylethylideneamino)carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S2/c1-8(11-12-10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMFAIOELYWARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)SC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949031 | |
| Record name | Methyl hydrogen (1-phenylethylidene)carbonodithiohydrazonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26155-38-4 | |
| Record name | Methyl hydrogen (1-phenylethylidene)carbonodithiohydrazonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine typically involves the reaction of hydrazinecarbodithioate with a phenylethylidene derivative under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 25-30°C to ensure optimal yield . Common solvents used in this synthesis include ethanol and dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield . The use of automated systems for reagent addition and temperature control is also common to ensure reproducibility and safety .
Chemical Reactions Analysis
Types of Reactions
{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenylethylidene derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating derivatives that can be used in pharmaceuticals and agrochemicals. For example, it can be utilized to synthesize thioamide derivatives, which have shown potential in medicinal applications .
Coordination Chemistry
Research has indicated that this compound can form coordination complexes with transition metals. These complexes are of interest due to their potential applications in catalysis and materials science. Studies have demonstrated that the compound's thione functionality allows for the formation of stable metal-thione bonds, which can be exploited in developing new catalysts for organic reactions .
Preliminary studies suggest that this compound exhibits biological activity that could be harnessed for therapeutic purposes. Its structural similarity to known bioactive compounds indicates potential anti-cancer and anti-inflammatory properties. Further investigations into its mechanism of action are necessary to elucidate these effects fully .
Analytical Chemistry
The compound can be used as a reagent in analytical chemistry for the detection of certain metal ions through colorimetric methods. Its ability to form colored complexes with specific ions allows for qualitative and quantitative analysis, making it useful in environmental monitoring and quality control processes .
Case Studies
Several case studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways . The compound’s structure allows it to form stable complexes with metal ions, which can modulate its biological activity .
Comparison with Similar Compounds
Structural Comparison with Analogous Imines
The C=N bond length in {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine is 1.292 Å, consistent with typical imine bond lengths but slightly elongated compared to analogues due to electron-donating effects of the SMe group (Table 1) .
Table 1: C=N Bond Lengths in Selected Imines
| Compound Name | C=N Bond Length (Å) | Key Substituents | Reference ID |
|---|---|---|---|
| This compound | 1.292 | SMe, 1-phenylethylidene | |
| (E)-1-(Naphthalen-2-yl)ethylideneamine | 1.265 | Naphthyl groups | |
| (S)-(+)-N-(1-phenylethyl) salicylideneamine | 1.264 | Hydroxyl, phenyl | |
| (E)-{[(Butylsulfanyl)methanethioyl]amino}(4-methoxybenzylidene)amine | 1.285 | Butylsulfanyl, methoxy |
Key Observations :
- Electron-withdrawing groups (e.g., hydroxyl in salicylideneamine) shorten the C=N bond, enhancing resonance stabilization.
- Bulky substituents (e.g., naphthyl) introduce steric strain, slightly elongating the bond .
- The SMe group in the title compound contributes to bond elongation via hyperconjugative effects .
Table 2: Reactivity of Methylsulfanyl-Containing Imines
Influence of Functional Groups on Tautomerism and Stability
The title compound exhibits tautomeric equilibria between thione (C=S) and thiol (C–SH) forms, influenced by substituents. UV-spectrometric studies on related dithiocarbazates confirm that electron-withdrawing groups stabilize the thione form, while electron-donating groups favor thiol tautomers .
Key Comparisons:
- Butylsulfanyl vs. Methylsulfanyl : Butylsulfanyl derivatives (e.g., compound in ) show reduced tautomerism due to steric hindrance, whereas the smaller SMe group in the title compound allows greater flexibility.
- Methoxy vs. Phenyl : Methoxy-substituted analogues (e.g., 4-methoxybenzylideneamine ) exhibit enhanced planarity, promoting π-π stacking in crystals, unlike the phenyl group in the title compound, which favors hydrophobic interactions.
Key Findings :
- The title compound’s SMe group enhances metal coordination in catalytic systems, outperforming non-sulfur ligands in enantioselective hydrogenation (e.g., 93% ee vs. 85% for phosphinine-based catalysts ).
- Thiourea derivatives (e.g., [(1-Phenylethylidene)amino]thiourea ) demonstrate superior bioactivity due to improved solubility and target binding compared to the title compound.
Biological Activity
{[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H14N2S2
- Molecular Weight : 246.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thioamide group within the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the presence of the phenyl group allows for π-π interactions with aromatic residues in proteins, enhancing its biological efficacy .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
Studies have explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cell lines. The compound has shown effectiveness in reducing cell viability in several cancer types, including breast and lung cancer.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 10 |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of thioamide derivatives, including this compound, revealed significant inhibition against Gram-positive and Gram-negative bacteria. The results demonstrated a dose-dependent response, indicating potential for therapeutic applications in treating bacterial infections .
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through a caspase-dependent pathway. Flow cytometry analysis showed an increase in sub-G1 phase cells, confirming its role in promoting cell death in cancerous tissues .
Q & A
Q. What are the recommended synthetic routes for {[(Methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine, and how can reaction conditions be optimized?
The compound can be synthesized via [4+2] cyclocondensation reactions involving thiourea derivatives and α,β-unsaturated carbonyl precursors. For example, ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate reacts with tetrahydrothiopyran-4-one to form pyrimidine derivatives under controlled conditions . Optimization involves adjusting solvent polarity (e.g., dichloromethane or methanol), temperature (room temperature to reflux), and stoichiometry of reactants. Monitoring via TLC and FTIR ensures intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- UV-Vis Spectroscopy : Correlate absorption maxima (λmax) with substituent effects using Hammett constants and linear free-energy relationships (LFER). For example, (E)-N’-(1-phenylethylidene)benzohydrazide derivatives show λmax shifts dependent on electron-withdrawing/donating groups .
- NMR : ¹H and ¹³C NMR identify tautomeric forms (e.g., enamine vs. imine) and confirm stereochemistry. DEPT-135 and HSQC aid in assigning quaternary carbons and proton environments .
- FTIR : Stretching frequencies for C=S (1050–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate functional groups .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
SC-XRD using SHELXL (v.2015+) refines anisotropic displacement parameters and handles high-resolution or twinned data. For structurally similar compounds, ORTEP-3 visualizes thermal ellipsoids and molecular packing . Key steps:
- Data collection at 150 K to minimize thermal motion.
- Use SHELXD for phase determination and SHELXE for density modification in experimental phasing .
- Validate bond lengths/angles against DFT-optimized geometries .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the catalytic hydrogenation of this compound?
Iridium-catalyzed hydrogenation (e.g., [Ir(cod)₂]BArF at 10 bar H₂) reveals stereoelectronic effects. Monitor enantioselectivity via chiral HPLC and compare with DFT-predicted transition states. For N-phenyl-(1-phenylethylidene)amine derivatives, the reaction proceeds via a six-membered cyclic transition state, with steric bulk influencing enantiomeric excess .
Q. How can computational methods model the electronic structure and reactivity of this compound?
- DFT : Optimize geometry at B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps), predicting sites for nucleophilic/electrophilic attack .
- MD Simulations : Simulate solvent effects (e.g., CH₂Cl₂ vs. DMSO) on tautomeric equilibrium using AMBER or GROMACS .
- NBO Analysis : Quantify hyperconjugative interactions (e.g., C=S → σ*C-N) to explain resonance stabilization .
Q. How does the compound’s molecular packing influence its physicochemical properties?
Crystal packing analysis (e.g., via PLATON ) identifies π-π stacking (3.5–4.0 Å) and hydrogen-bonding networks (N-H⋯S=C). For derivatives, herringbone packing in orthorhombic systems correlates with thermal stability (TGA data) . Compare with polymorph screens using solvent-drop grinding and differential scanning calorimetry (DSC).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Reproducibility : Verify purity of starting materials (e.g., via GC-MS) and exclude moisture-sensitive intermediates.
- Reaction Monitoring : Use in-situ FTIR or Raman to detect side products (e.g., hydrolyzed imines).
- Statistical Optimization : Apply Box-Behnken design to evaluate interactions between temperature, solvent, and catalyst loading .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
